molecular formula C8H7ClF2O3S B1407781 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride CAS No. 1432129-18-4

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride

Cat. No. B1407781
M. Wt: 256.65 g/mol
InChI Key: VUFXXJXBHWICAX-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S . It has an average mass of 256.654 Da and a monoisotopic mass of 255.977249 Da .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride are not detailed in the available resources, it’s worth noting that 2,6-Difluorobenzenesulfonyl chloride, a related compound, can react with 29% ammonium hydroxide to prepare 2,6-Difluorobenzenesulfonamide .

Scientific Research Applications

  • Ethoxylation and Catalysis : Ethoxy-4-nitrobenzene, synthesized from a reaction involving a similar compound, 4-chloronitrobenzene, has been explored for its kinetics under ultrasound irradiation conditions. This process demonstrates the significance of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions (Wang & Rajendran, 2007).

  • Polymeric Carriers Activation : Studies have shown that derivatives of compounds similar to 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride, like 4-Fluorobenzenesulfonyl chloride, are excellent for activating hydroxyl groups in polymeric carriers. This is critical for the covalent attachment of biologicals to various solid supports, potentially leading to therapeutic applications (Chang et al., 1992).

  • Spectroscopic and Theoretical Analysis : The molecular structure and vibrational spectroscopic properties of 4-Cyano-2-methoxybenzenesulfonyl Chloride, another derivative, have been studied extensively. These studies provide insights into the sulfonyl chloride derivatives' chemical significance (Nagarajan & Krishnakumar, 2018).

  • Electrosynthesis and Characterization : Research into the electrosynthesis and characterization of polymers related to 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride has revealed information about their molecular weights, electrical conductivities, and spectroscopic characteristics. This is essential for understanding the properties of these polymers in various states (Moustafid et al., 1991).

  • Sulfonating Agent : p-Anisolesulfonyl Chloride, with similarities to the compound , is a versatile sulfonating agent useful in the preparation of sulfonamides and as an N-protecting group. This highlights the functional utility of sulfonyl chlorides in chemical synthesis (Raheja & Johnson, 2001).

  • Fluorination Studies : Studies on the electrochemical fluorination of organosulfur compounds have relevance to 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride. This research explores the synthesis of fluorinated compounds and the recyclable nature of the catalysts used in the process (Sawamura et al., 2010).

  • Liquid Crystal Intermediate Synthesis : The synthesis of liquid crystal intermediates, such as 4-ethoxy-2,3-difluoroacetophenone, from reactions involving similar compounds, provides insights into the process optimization and characterization of these intermediates, which are vital for various applications (Tong Bin, 2013).

  • Enzyme Inhibition and In Silico Studies : N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from similar compounds, were evaluated for enzyme inhibition potential. These studies contribute to the understanding of the biological activity of sulfonyl derivatives (Riaz, 2020).

  • UV Derivatization in Analytical Chemistry : The use of 4-nitrobenzenesulfonyl chloride in derivatization for increasing detection responses of estrogens in LC-MS demonstrates the application of sulfonyl chloride derivatives in enhancing analytical methods (Higashi et al., 2006).

Safety And Hazards

The safety data sheet for 2,6-Difluorobenzenesulfonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-ethoxy-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-6(10)8(7(11)4-5)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFXXJXBHWICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-difluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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